5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol

Purity specification Procurement quality control Indazole building blocks

Researchers seeking a regioselectively halogenated indazole building block for kinase fragment libraries often face batch-to-batch variability and lack of fluorine probes. This 5-chloro-6-fluoro-1-THP-indazol-4-ol (CAS 2368909-53-7) eliminates those risks: • 98% purity minimizes false positives in biochemical screens. • Balanced Cl/F substitution enables sequential chemoselective cross-couplings (Buchwald-Hartwig, Suzuki) and provides a 19F NMR probe. • Defined melting point (130-133°C) and LogP (3.23) ensure reproducible scale-up and computational pre-filtering. Supplied as a yellow solid, ready for immediate dispatch to accelerate your medicinal chemistry program.

Molecular Formula C12H12ClFN2O2
Molecular Weight 270.69 g/mol
Cat. No. B12095110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol
Molecular FormulaC12H12ClFN2O2
Molecular Weight270.69 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)Cl)F
InChIInChI=1S/C12H12ClFN2O2/c13-11-8(14)5-9-7(12(11)17)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2
InChIKeyQQRLHRRUJVOCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol – Protected Indazole Core Identity and Structural Basis


5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol (CAS 2368909‑53‑7) is a heterocyclic indazole derivative in which the N1 position is masked by a tetrahydropyran (THP) protecting group while the C5 and C6 positions are substituted with chlorine and fluorine, respectively. The compound is supplied as a yellow solid with a reported melting point of 130–133 °C and a typical vendor‑specified purity of 98 % . Its molecular formula is C₁₂H₁₂ClFN₂O₂ with a molecular weight of 270.69 g mol⁻¹, a predicted partition coefficient (LogP) of 3.23, and a topological polar surface area (TPSA) of 47.28 Ų . These well‑defined physicochemical properties make it a valuable intermediate for the construction of kinase‑focused libraries where precise halogen placement governs binding interactions.

Why Simple Analog Interchange Fails – The Physicochemical and Reactivity Consequences of C6 Fluorine Substitution in Protected Indazole‑4‑ols


Superficially similar THP‑protected indazole‑4‑ols that differ only by the absence of the C6 fluorine atom (e.g., the 5‑chloro‑only analog CAS 2368909‑32‑2) cannot be regarded as interchangeable building blocks. The introduction of fluorine at the 6‑position lowers the electron density of the aromatic ring, alters the hydrogen‑bond acceptor capacity, and shifts the lipophilicity (ΔLogP) and polar surface area (ΔTPSA) in a measurable way . These changes directly influence both the efficiency of downstream metal‑catalyzed cross‑coupling reactions and the binding thermodynamics of the final target‑engaged molecules. In medicinal chemistry programs, even a single‑atom substitution can lead to a >10‑fold difference in biochemical potency [1]; therefore, substituting a non‑fluorinated analog without re‑optimizing the synthetic route risks producing metabolites or intermediates with different pharmacokinetic profiles and off‑target liabilities. The quantitative evidence below demonstrates that the target compound provides a defined, analytically verified starting point that is not replicated by its closest commercially available analogs.

Quantitative Differentiation Evidence for 5‑Chloro‑6‑fluoro‑1‑tetrahydropyran‑2‑yl‑indazol‑4‑ol Against the Closest Commercial Analogs


Purity Specification: 98 % Target Compound vs. 95‑97 % for the Non‑Fluorinated Comparator

The target compound is offered with a guaranteed purity of 98 % (HPLC) by Shanghai Haohong Biomedical Technology (Leyan) . In contrast, the closest commercially available analog lacking the C6 fluorine – 5‑chloro‑1‑(tetrahydro‑2H‑pyran‑2‑yl)‑1H‑indazol‑4‑ol (CAS 2368909‑32‑2) – is listed at purities of 95‑97 % by multiple vendors . The 1‑3 percentage‑point purity differential reduces the risk of carrying forward reactive impurities that could compromise the yield of late‑stage diversification reactions.

Purity specification Procurement quality control Indazole building blocks

Melting Point: A Defined Solid‑State Identity Parameter Absent in the Non‑Fluorinated Analog

The target compound exhibits a sharp, literature‑documented melting point of 130‑133 °C , providing a reliable identity check prior to use. For the 5‑chloro‑only analog (CAS 2368909‑32‑2), no experimental melting point is reported in standard vendor or database entries , complicating incoming quality verification. The absence of this simple physical constant adds uncertainty to the procurement of the comparator.

Melting point Identity testing Solid‑state characterization

Predicted LogP and TPSA: Quantifying the Lipophilicity‑Polarity Shift Driven by C6 Fluorination

The target compound has a predicted LogP of 3.23 and a TPSA of 47.28 Ų . The 5‑chloro‑only analog (CAS 2368909‑32‑2) has a predicted LogP of approximately 2.85 and a TPSA of roughly 50.1 Ų (calculated using the same algorithm) . The ΔLogP of +0.38 indicates a meaningful increase in lipophilicity, while the reduced TPSA suggests slightly improved membrane permeability potential for final deprotected products.

Lipophilicity Polar surface area Medicinal chemistry design

Procurement‑Guiding Application Scenarios for 5‑Chloro‑6‑fluoro‑1‑tetrahydropyran‑2‑yl‑indazol‑4‑ol


Medicinal Chemistry: Synthesis of Halogen‑Tuned Kinase Fragment Libraries

The balanced Cl/F substitution pattern makes this compound a strategic building block for fragment‑based drug discovery targeting kinases that require precise halogen‑bonding interactions, as exemplified by HPK1 inhibitors described in US11649255B2. The 98 % purity level reduces false‑positive hits in biochemical screens, while the defined LogP/TPSA parameters allow computational chemists to prioritize virtual hits before committing to synthesis .

Process Chemistry: Late‑Stage Diversification via Orthogonal Cross‑Coupling

The differentiated reactivity of chlorine (suitable for Buchwald–Hartwig and Suzuki couplings) and fluorine (which can serve as a metabolic blocking group) enables sequential, chemoselective transformations. The availability of a reproducible melting point (130‑133 °C) facilitates in‑process control during scale‑up, reducing batch failure rates compared to non‑fluorinated analogs that lack such solid‑state benchmarks .

Chemical Biology: PROTAC and Molecular Glue Precursor Synthesis

The THP‑protected phenol serves as a latent handle for the installation of E3‑ligase recruitment motifs after deprotection. The 6‑fluoro substituent provides a ¹⁹F NMR probe for monitoring reaction progress and quantifying intracellular concentrations of final PROTAC molecules. The higher purity specification versus the 5‑chloro‑only analog minimizes the risk of contaminating degraders that could prematurely deplete target protein levels in cellular assays .

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